molecular formula C13H16N4O B11817304 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide

Cat. No.: B11817304
M. Wt: 244.29 g/mol
InChI Key: FLXMRQWCFCQYBZ-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted pyrazole derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a pyrazole ring with a benzene ring and hydroxybenzenecarboximidamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Biological Activity

The compound 4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In vitro evaluations showed that various pyrazole derivatives, including those similar to this compound, exhibited significant antimicrobial activity against a range of pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The most active derivatives demonstrated MIC values as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: These compounds effectively inhibited biofilm formation, surpassing the efficacy of Ciprofloxacin in reducing biofilm mass .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.

Case Studies:

  • MCF7 Cell Line: The compound exhibited cytotoxic effects with an IC50 value of 3.79μM3.79\,\mu M, indicating significant potential against breast cancer cells .
  • A549 Cell Line: Another study reported an IC50 value of 26μM26\,\mu M for related pyrazole derivatives against lung adenocarcinoma cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 Value (µM)Mechanism of Action
4aMCF73.79Induces apoptosis
5bA54926Inhibits cell proliferation
6cNCI-H4600.39Autophagy induction

The biological activity of this compound is attributed to several mechanisms:

  • DNA Gyrase Inhibition: Similar pyrazole derivatives have shown to inhibit DNA gyrase with IC50 values ranging from 12.2712.27 to 31.64μM31.64\,\mu M, which is crucial for bacterial DNA replication .
  • DHFR Inhibition: The inhibition of dihydrofolate reductase (DHFR) has also been observed with IC50 values between 0.520.52 and 2.67μM2.67\,\mu M, suggesting potential for use in treating infections caused by resistant strains .

Safety and Toxicity

Studies on hemolytic activity revealed that the compound exhibits low toxicity with % lysis ranging from 3.233.23 to 15.22%15.22\%, indicating a favorable safety profile compared to standard cytotoxic agents like Triton X-100 .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-7-10(2)17(15-9)8-11-3-5-12(6-4-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXMRQWCFCQYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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